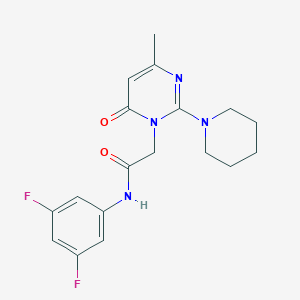![molecular formula C22H19FN4O3 B2357134 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide CAS No. 1260952-03-1](/img/structure/B2357134.png)
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide has garnered attention due to its unique structural attributes and potential applications across various scientific domains. This molecule features a fluorophenyl group, an oxadiazole ring, a pyrrole moiety, and a methoxybenzyl group, which together contribute to its distinctive reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide, researchers typically begin with the construction of the oxadiazole ring. This is often achieved through the reaction of a suitable hydrazide with an acid chloride under cyclization conditions. Subsequently, the pyrrole group can be introduced via a condensation reaction, involving an appropriate amine and aldehyde in the presence of a catalyst. The final step involves acylation to attach the methoxybenzyl group, utilizing standard amide bond-forming reagents and conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process might be optimized by employing continuous flow chemistry techniques to improve yield and purity. Utilizing automated reactors and precise control over reaction parameters can enhance scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
This compound is known to undergo various types of reactions, such as:
Oxidation: The aromatic rings can participate in oxidation reactions, potentially leading to quinone-like structures.
Reduction: The oxadiazole ring can be selectively reduced to an amine under mild conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Mild reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation are common.
Substitution: Halogen exchange reactions may utilize reagents like n-butyllithium followed by electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinones and related oxidized derivatives.
Reduction: Amine derivatives from the reduction of the oxadiazole ring.
Substitution: Diverse fluorophenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
This compound finds applications across various scientific fields due to its multifaceted reactivity and structural features:
Chemistry: Utilized in the synthesis of complex organic molecules and as a building block for diverse chemical libraries.
Biology: Explored for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Used as an intermediate in the production of advanced materials, such as polymers with specific electronic or optical properties.
Mecanismo De Acción
The compound's mechanism of action can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxybenzyl groups may facilitate binding to hydrophobic pockets, while the oxadiazole and pyrrole rings engage in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target, leading to biological effects such as enzyme inhibition or receptor activation.
Comparación Con Compuestos Similares
Unique Attributes
Compared to other compounds with similar structures, 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide stands out due to its specific combination of functional groups that impart unique chemical reactivity and potential biological activity.
Similar Compounds
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrole:
Similar in structure but with a chlorophenyl group instead of a fluorophenyl group.
N-benzyl-2-pyrrolecarboxamide:
Shares the pyrrole and benzyl moieties but lacks the oxadiazole ring.
3-(4-fluorophenyl)-1,2,4-oxadiazole:
Contains the fluorophenyl and oxadiazole structures but lacks the pyrrole and acetamide components.
Conclusion
The compound this compound exemplifies the intricate interplay of structural motifs that contribute to its diverse chemical reactivity and potential applications. Whether in synthetic chemistry, biological research, or industrial applications, its unique properties make it a subject of ongoing investigation and interest.
Propiedades
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-18-5-2-4-15(12-18)13-24-20(28)14-27-11-3-6-19(27)22-25-21(26-30-22)16-7-9-17(23)10-8-16/h2-12H,13-14H2,1H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZCEOBWBAAXEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
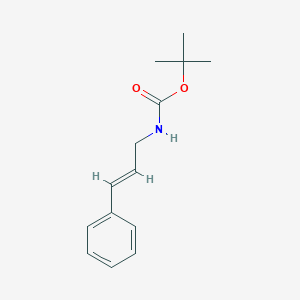
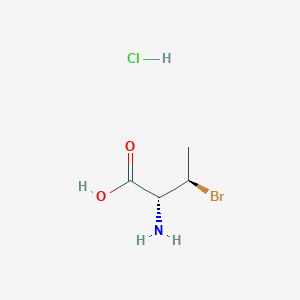
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2357055.png)
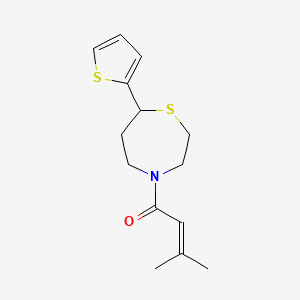
![4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride](/img/structure/B2357058.png)
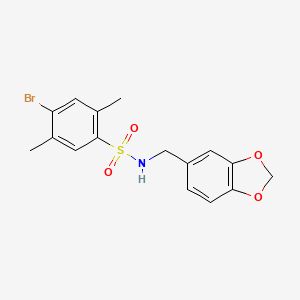
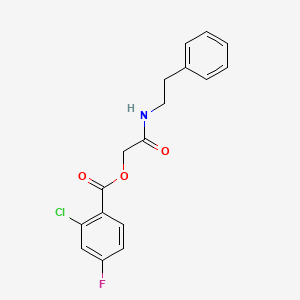
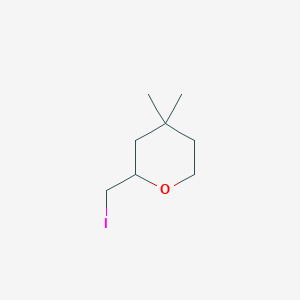
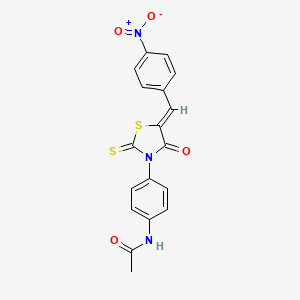
![3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2357068.png)
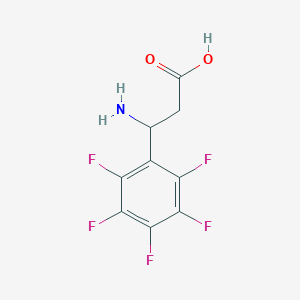

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/new.no-structure.jpg)
